molecular formula C13H16F3N2O2S+ B11702530 1,3-diethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium

1,3-diethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium

Cat. No.: B11702530
M. Wt: 321.34 g/mol
InChI Key: SPCZLBSWEQQCDW-UHFFFAOYSA-N
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Description

1,3-diethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium is a complex organic compound known for its unique chemical structure and properties. The presence of the trifluoromethyl group and the benzimidazole core makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium typically involves multiple steps. One common method includes the lithiation of a precursor compound followed by trapping with electrophiles . The reaction conditions often require careful control of temperature and concentration to avoid unwanted side reactions and ensure high yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-diethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1,3-diethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-diethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-diethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium is unique due to its specific combination of functional groups and the benzimidazole core. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H16F3N2O2S+

Molecular Weight

321.34 g/mol

IUPAC Name

1,3-diethyl-2-methyl-5-(trifluoromethylsulfonyl)benzimidazol-1-ium

InChI

InChI=1S/C13H16F3N2O2S/c1-4-17-9(3)18(5-2)12-8-10(6-7-11(12)17)21(19,20)13(14,15)16/h6-8H,4-5H2,1-3H3/q+1

InChI Key

SPCZLBSWEQQCDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=[N+](C2=C1C=C(C=C2)S(=O)(=O)C(F)(F)F)CC)C

Origin of Product

United States

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